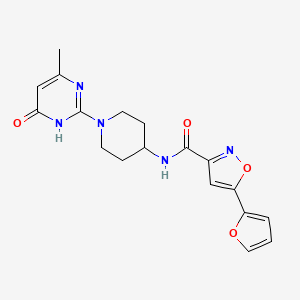

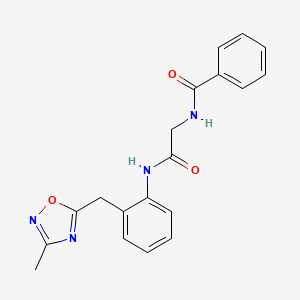

![molecular formula C30H37N3O3 B2851136 N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3,4-diethoxybenzamide CAS No. 946316-23-0](/img/structure/B2851136.png)

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3,4-diethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Sigma-2 Receptor Probe Development

A study by Xu et al. (2005) developed and evaluated two benzamide analogues, [3H]RHM-1 and [3H]RHM-2, as ligands for studying sigma-2 receptors in vitro. [3H]RHM-1 exhibited a higher affinity for sigma-2 receptors compared to [3H]RHM-2, making it a useful ligand for sigma-2 receptor studies. This research highlights the potential of benzamide analogues in the development of sigma-2 receptor probes for scientific research, particularly in understanding receptor binding and signaling mechanisms (Xu et al., 2005).

Novel Synthesis Methods

Hikawa et al. (2012) developed a palladium-catalyzed domino reaction of o-aminobenzamides with benzyl alcohols, showcasing a novel method for synthesizing 4-phenylquinazolinones. This protocol demonstrates the application of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-diethoxybenzamide derivatives in the innovative synthesis of heterocyclic compounds, contributing to advancements in medicinal chemistry and drug development (Hikawa et al., 2012).

Hydrolytic Ring Opening Studies

Shemchuk et al. (2010) investigated the hydrolytic opening of the quinazoline ring in 3-furfuryl-4-oxo-3,4-dihydroquinazoline derivatives. This study provides insights into the reactivity and stability of quinazoline derivatives under various conditions, which is crucial for the development of new pharmaceuticals and chemical synthesis processes (Shemchuk et al., 2010).

Cyclization Reactions and Heterocyclic Compound Synthesis

Duckworth et al. (1996) explored the co-cyclization of nitrogen-containing acetylenes with diethyl hepta-1,6-diyne-4,4-dicarboxylate, demonstrating the synthesis of amino- and amido-indanes and other heterocyclic compounds. This research highlights the versatility of benzamide derivatives in cyclization reactions, contributing to the synthesis of complex heterocyclic frameworks with potential applications in drug discovery and organic chemistry (Duckworth et al., 1996).

Topoisomerase I-Targeting Anticancer Agents

Ruchelman et al. (2004) identified novel anticancer agents with potent topoisomerase I-targeting activity and cytotoxicity, based on the structural framework of isoquinoline derivatives. These findings underscore the therapeutic potential of benzamide and isoquinoline derivatives in the development of new anticancer drugs, particularly those targeting topoisomerase I to inhibit tumor growth and proliferation (Ruchelman et al., 2004).

Propriétés

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,4-diethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N3O3/c1-5-35-28-16-13-24(19-29(28)36-6-2)30(34)31-20-27(23-11-14-26(15-12-23)32(3)4)33-18-17-22-9-7-8-10-25(22)21-33/h7-16,19,27H,5-6,17-18,20-21H2,1-4H3,(H,31,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJJISXKROZJMHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C4C3)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[1-(3-chloro-2,4-difluorophenyl)-N-(cyanomethyl)formamido]acetate](/img/structure/B2851053.png)

![2-[Acetyl(2-phenylethyl)amino]-N-(2-cyanopropan-2-yl)acetamide](/img/structure/B2851055.png)

![N-(3-methoxypropyl)-3-[1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)

![4-[(2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl)oxy]butanoic acid](/img/structure/B2851068.png)

![N-(furan-2-ylmethyl)-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2851069.png)

![1-[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2851070.png)